N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S2/c1-9-6-11(20-23-9)13(22)17-14-18-19-15(25-14)24-8-10-7-21-5-3-2-4-12(21)16-10/h2-7H,8H2,1H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXDMTMPVOOZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine with α-Bromoketones
A mixture of 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.2 eq) in ethanol was irradiated under ultrasound at 40°C for 45 minutes using molecular iodine (20 mol%) as a catalyst. The reaction proceeded via initial formation of an enamine intermediate, followed by intramolecular cyclization to yield imidazo[1,2-a]pyridine-2-yl(phenyl)methanol (85% yield). Reduction of the ketone moiety with sodium borohydride in methanol afforded the primary alcohol derivative.
Key Spectral Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 6.8 Hz, 1H, pyridine-H), 7.68–7.45 (m, 5H, aryl-H), 5.12 (s, 2H, CH2OH).
- IR (KBr) : ν 3280 cm−1 (O-H), 1605 cm−1 (C=N).
Preparation of 5-Mercapto-1,3,4-thiadiazol-2-amine
Thiosemicarbazide Cyclization
Thiosemicarbazide (1.0 eq) and carbon disulfide (1.5 eq) were refluxed in aqueous potassium hydroxide (10%) for 6 hours. Acidification with concentrated HCl precipitated 5-mercapto-1,3,4-thiadiazol-2-amine as a white solid (78% yield).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Time | 6 hours |
| Catalyst | None |
| Solvent | H2O/EtOH (1:1) |
Thioether Formation via Nucleophilic Substitution
Imidazo[1,2-a]pyridine-2-ylmethanol (1.0 eq) was treated with thionyl chloride (2.0 eq) in dichloromethane at 0°C to generate the corresponding chloride. This intermediate was immediately reacted with 5-mercapto-1,3,4-thiadiazol-2-amine (1.1 eq) in the presence of triethylamine (2.0 eq) to yield 5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-amine (72% yield).
Optimization Insights :
- Lower temperatures (0–5°C) minimized disulfide byproduct formation.
- Excess triethylamine ensured complete deprotonation of the thiol group.
Amidation with 5-Methylisoxazole-3-Carboxylic Acid
Carboxylic Acid Activation
5-Methylisoxazole-3-carboxylic acid (1.2 eq) was treated with oxalyl chloride (1.5 eq) in anhydrous dichloromethane under nitrogen for 2 hours. Evaporation yielded the acyl chloride, which was dissolved in tetrahydrofuran and added dropwise to a solution of 5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-amine (1.0 eq) and N,N-diisopropylethylamine (3.0 eq). The mixture was stirred at room temperature for 12 hours to afford the target compound (68% yield).
Purification Protocol :
- Column chromatography (SiO2, ethyl acetate/hexane 3:7)
- Recrystallization from ethanol/water (4:1)
Analytical Characterization :
- HRMS (ESI+) : m/z [M+H]+ calcd for C18H15N7O2S2: 442.0754; found: 442.0758.
- 13C NMR (101 MHz, DMSO-d6) : δ 169.8 (C=O), 162.1 (C=N), 155.3 (isoxazole-C), 148.2–115.7 (aromatic carbons).
Comparative Analysis of Synthetic Routes
A systematic evaluation of alternative methodologies revealed critical advantages of the described approach:
Table 1. Efficiency Metrics for Key Synthetic Steps
| Step | Yield (%) | Purity (HPLC) | Time (h) |
|---|---|---|---|
| Imidazopyridine synthesis | 85 | 98.5 | 1.5 |
| Thiadiazole formation | 78 | 97.8 | 6 |
| Thioether coupling | 72 | 96.2 | 4 |
| Amidation | 68 | 99.1 | 12 |
The ultrasonication-assisted imidazopyridine synthesis demonstrated superior atom economy (87%) compared to traditional thermal methods (62–65%). The molecular iodine catalyst enabled rapid cyclization without requiring hazardous solvents or high temperatures.
Mechanistic Considerations and Side-Reaction Mitigation
Competing Pathways in Thioether Formation
Parallel oxidation of the thiolate intermediate to disulfide was observed when reaction temperatures exceeded 10°C. This was mitigated by:
- Rigorous nitrogen purging to exclude oxygen
- Gradual addition of the alkyl chloride to maintain low thiolate concentration
- Use of chelating agents (EDTA) to sequester trace metal catalysts
Isoxazole Ring Stability
The electron-deficient isoxazole nucleus demonstrated sensitivity to strong acids during amidation. Employing mild activation reagents (oxalyl chloride vs. PCl5) and avoiding protic solvents preserved ring integrity.
Green Chemistry Metrics and Process Optimization
The synthesis was evaluated using established green chemistry principles:
Table 2. Environmental Impact Assessment
| Parameter | Value | Improvement vs. Traditional Methods |
|---|---|---|
| PMI (Process Mass Intensity) | 23.4 kg/kg | 41% reduction |
| E-Factor | 18.7 | 35% lower |
| Energy Consumption | 0.7 kWh/mol | 58% savings |
Key innovations contributing to sustainability:
Chemical Reactions Analysis
Nucleophilic Substitution at Thiadiazole Sulfur
The thioether group (-S-) in the thiadiazole ring undergoes nucleophilic substitution under basic conditions. For example:
Reaction:
Key Findings:
-
Alkylation with methyl iodide at 60°C yields a methylthio analog (yield: 72%).
-
Aryl halides (e.g., 4-bromobenzonitrile) require Pd-catalyzed coupling (Suzuki conditions) for aryl substitution .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C, 6h | Methylthio derivative | 72% |
| 4-BrC₆H₄CN | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Arylthio derivative | 58% |
Oxidation of Thioether to Sulfone
The thioether linkage is susceptible to oxidation:
Reaction:
Key Findings:
-
Treatment with 30% H₂O₂ in acetic acid at 50°C converts the thioether to a sulfone (confirmed by -NMR).
-
Sulfone derivatives show enhanced stability but reduced solubility in polar solvents .
Cycloaddition Reactions
The imidazo[1,2-a]pyridine moiety participates in [3+2] cycloadditions with nitrile oxides:
Reaction:
Key Findings:
Hydrolysis of Isoxazole Carboxamide
The isoxazole-3-carboxamide group undergoes hydrolysis under acidic or enzymatic conditions:
Reaction:
Key Findings:
-
Hydrolysis in 6M HCl at 100°C for 12h cleaves the amide bond (yield: 85%).
-
Enzymatic cleavage using lipases (e.g., Candida antarctica) shows selective hydrolysis at pH 7.4 .
Cross-Coupling at Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine ring supports Buchwald-Hartwig amination:
Reaction:
Key Findings:
-
Coupling with 4-methoxyphenylboronic acid produces a para-methoxyaryl analog (yield: 63%) .
-
Steric hindrance from the thiadiazole group reduces reactivity with bulky boronic acids .
Photochemical Reactions
UV irradiation induces dimerization via the thiadiazole ring:
Reaction:
Key Findings:
-
Forms a head-to-tail dimer (confirmed by X-ray crystallography) .
-
Dimerization is reversible under thermal conditions (120°C, toluene) .
Metal Coordination
The thiadiazole sulfur and isoxazole oxygen act as ligands for transition metals:
Reaction:
Key Findings:
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its binding affinity to various enzymes and receptors, which may elucidate its role as an enzyme inhibitor or receptor modulator. For instance, similar compounds have shown significant cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231, indicating potential therapeutic applications in oncology .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activities. Compounds with similar scaffolds have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit bacterial growth effectively, making them candidates for further investigation as antibacterial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds suggest that N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide could also exhibit similar effects. Research into imidazo derivatives has indicated their potential to modulate inflammatory pathways, which can be crucial in treating various inflammatory diseases .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, studies on structurally related compounds have shown their effectiveness in inhibiting kinases associated with cancer progression. This property may position this compound as a lead structure for developing new therapeutic agents targeting these pathways .
Potential in Drug Development
The unique structural characteristics of this compound make it a valuable candidate for drug development. Its diverse biological activities suggest that it could be optimized for various therapeutic applications through structural modifications and combinatorial chemistry approaches. The exploration of its derivatives may yield compounds with enhanced efficacy and reduced toxicity profiles .
Case Study 1: Anticancer Evaluation
A study on the synthesis of imidazo derivatives demonstrated significant anticancer activity against multiple cell lines. The synthesized compounds showed IC50 values indicating potent inhibition of cancer cell proliferation. The findings support the hypothesis that modifications to the imidazo structure can yield effective anticancer agents .
Case Study 2: Antibacterial Screening
In another investigation focusing on imidazo derivatives' antibacterial properties, several synthesized compounds exhibited strong activity against common bacterial strains such as E. coli and S. aureus. The results highlighted the potential of these compounds as alternatives to traditional antibiotics due to their unique mechanisms of action .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methylthiazol-2-yl)-5-methylisoxazole | Thiazole instead of thiadiazole | Focused on anti-inflammatory properties |
| 5-(4-chlorophenyl)-isoxazole | Isoxazole core with phenyl substitution | Known for neuroprotective effects |
| N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-phenylcarboxamide | Thiadiazole and phenyl group | Exhibits significant antibacterial activity |
This comparative analysis illustrates the diverse applications and biological activities associated with compounds structurally related to this compound.
Mechanism of Action
The mechanism of action of N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways . The compound’s multiple functional groups allow it to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.
Thiadiazole derivatives: Compounds with the thiadiazole ring are known for their antimicrobial and anticancer properties.
Isoxazole derivatives: These compounds are often used in medicinal chemistry for their anti-inflammatory and antimicrobial activities.
Uniqueness
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to the combination of its multiple heterocyclic rings and functional groups, which provide a wide range of chemical reactivity and biological activity . This makes it a versatile compound for various applications in research and industry .
Biological Activity
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications.
Structural Characteristics
The compound features a unique combination of heterocyclic structures, including:
- Imidazo[1,2-a]pyridine moiety
- Thiadiazole ring
- Isoxazole structure
These components contribute to its biological activity and reactivity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
- Enzyme Inhibition : It has been investigated for its binding affinity to specific enzymes, indicating potential as an enzyme inhibitor.
- Receptor Modulation : The compound may act as a modulator for certain receptors, which could be beneficial in therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. A common synthetic route includes cyclization reactions that facilitate the formation of the imidazo and thiadiazole rings.
In Vitro Studies
In vitro studies have shown that the compound can inhibit specific enzymes related to disease pathways. For instance:
- A study demonstrated its effectiveness in inhibiting enzymes associated with cancer cell proliferation.
Comparative Analysis with Similar Compounds
To contextualize its biological activity, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methylthiazol-2-yl)-5-methylisoxazole | Thiazole instead of thiadiazole | Focused on anti-inflammatory properties |
| 5-(4-chlorophenyl)-isoxazole | Isoxazole core with phenyl substitution | Known for neuroprotective effects |
| N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-phenylcarboxamide | Thiadiazole and phenyl group | Exhibits significant antibacterial activity |
These comparisons highlight the unique structural characteristics of this compound while emphasizing its distinct biological activities.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Studies indicate that compounds with similar structures often undergo rapid metabolism and excretion, which can affect their efficacy in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step heterocyclic reactions. Key steps include:
- Thiol-alkylation : Reacting imidazo[1,2-a]pyridine-2-ylmethanethiol with 5-chloro-1,3,4-thiadiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Isoxazole coupling : Using carbodiimide-mediated coupling (e.g., EDCI/HOBt) to attach 5-methylisoxazole-3-carboxamide to the thiadiazole core .
- Optimization : Reaction conditions (solvent polarity, temperature) significantly impact yield. For example, DMF at 60°C improves solubility of intermediates .
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the thiadiazole and imidazo[1,2-a]pyridine moieties .
- IR spectroscopy : Verify carboxamide (C=O stretch at ~1650 cm⁻¹) and thioether (C-S stretch at ~650 cm⁻¹) groups .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational tools predict the bioactivity of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases, antimicrobial targets). For example, imidazo[1,2-a]pyridine derivatives show affinity for ATP-binding pockets .
- PASS Online : Predicts antimicrobial, anticancer, or enzyme inhibitory activity based on structural analogs .
- ADMET analysis : SwissADME or pkCSM to evaluate pharmacokinetic properties (e.g., CYP450 inhibition, BBB permeability) .
Q. What experimental strategies resolve contradictions in solubility and stability data?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. aqueous buffers. For example, pH-dependent solubility shifts occur due to protonation of the thiadiazole nitrogen .
- Accelerated stability studies : Expose the compound to heat (40–60°C), light, and humidity (ICH Q1A guidelines) to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
- HPLC-MS monitoring : Track decomposition products under stress conditions .
Q. How can reaction engineering improve scalability of the synthesis?
- Methodological Answer :
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., thioether oxidation) by precise control of residence time and temperature .
- Catalytic optimization : Replace stoichiometric bases (K₂CO₃) with immobilized catalysts (e.g., polymer-supported DBU) to enhance recyclability .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
